6-Methoxyisoquinoline-3-carbonitrile
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Overview
Description
6-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and a carbonitrile group at the third position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carbonitrile typically involves the Pictet-Spengler reaction. This reaction uses 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde to produce 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound . Another method involves the condensation of m-methoxybenzaldehyde with nitromethane, followed by reduction and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
6-Methoxyisoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of bacterial DNA gyrase and topoisomerase.
Material Science: This compound is used in the development of fluorescent sensors for detecting zinc and chlorine ions.
Biological Research:
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the carbonitrile group.
6-Methoxyisoquinoline: Similar but without the carbonitrile group.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of a carbonitrile group.
Uniqueness
6-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-10(6-12)4-9(8)5-11/h2-5,7H,1H3 |
InChI Key |
YSYCNAILKXWEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)C#N |
Origin of Product |
United States |
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